molecular formula C11H9N3O2S B1483141 2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098135-75-0

2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483141
CAS No.: 2098135-75-0
M. Wt: 247.28 g/mol
InChI Key: VNMDYQLNYWKNMC-UHFFFAOYSA-N
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Description

2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS# 2098135-75-0) is a synthetic intermediate with a molecular formula of C11H9N3O2S and a molecular weight of 247.27 g/mol . This compound is a molecular hybrid incorporating both a pyrazole and a thiophene scaffold, two heterocyclic classes renowned for their broad therapeutic potential in medicinal chemistry . The integration of these privileged structures makes it a valuable scaffold for constructing novel bioactive molecules, particularly in anticancer research. Pyrazole derivatives are recognized for their significant antitumor properties and are found in various pharmacological agents, functioning through mechanisms such as enzyme inhibition . Similarly, thiophene-based compounds have demonstrated a wide spectrum of biological activities, including notable antitumor and antimicrobial applications . The specific molecular architecture of this compound, featuring a cyanomethyl substituent and an acetic acid linker, suggests its primary utility as a key building block in drug discovery. Researchers can employ this reagent in synthesis campaigns, such as developing novel pyrazolyl-s-triazine hybrids, which have shown promising cytotoxicity against diverse cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) . It is also a candidate for creating α-cyano chalcone analogs, which have exhibited potent and selective activity against colorectal carcinoma (HCT116) by enhancing apoptosis and regulating apoptotic protein expression . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(cyanomethyl)-3-thiophen-2-ylpyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-4-3-8-6-14(7-10(15)16)13-11(8)9-2-1-5-17-9/h1-2,5-6H,3,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMDYQLNYWKNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid, a compound characterized by its unique pyrazole and thiophene structures, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with cyanomethyl-substituted pyrazoles. The reaction conditions often include refluxing in ethanol with a base catalyst, yielding the target compound in high purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including those similar to this compound. For instance, derivatives exhibited significant activity against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. Notably, these compounds also demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. For example, a related pyrazole derivative was shown to inhibit tumor growth in xenograft models, indicating possible utility in cancer therapy . The mechanisms may involve modulation of androgen receptors and other pathways critical for tumor proliferation.

Mechanistic Insights

Research has revealed that compounds similar to this compound act as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests that the compound may interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer effects.

Data Table: Biological Activities

Activity TypeTest Organisms/ConditionsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
Staphylococcus epidermidisSignificant biofilm inhibition
AnticancerLNCaP xenograft modelTumor growth inhibition
Enzyme InhibitionDNA gyraseIC50: 12.27 - 31.64 μM
DHFRIC50: 0.52 - 2.67 μM

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives, including those structurally related to the target compound, demonstrating robust antimicrobial properties against clinically relevant pathogens.
  • Cancer Treatment Potential : In a preclinical study involving xenograft models, a derivative showed promising results in reducing tumor size, indicating that further exploration into its anticancer properties is warranted.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays:

  • Anticancer Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the thiophene and cyano groups enhances the biological activity of these compounds .
  • Anti-inflammatory Properties : Research suggests that pyrazole derivatives can modulate inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs .

Agrochemicals

Compounds similar to 2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid have been explored for their potential as herbicides and fungicides. The structural features allow for effective interactions with biological targets in plants, leading to growth inhibition or pest resistance .

Material Science

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics:

  • Organic Photovoltaics : The compound can be used as a building block for organic solar cells due to its ability to form charge-transfer complexes .
  • Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability, making it useful in various electronic applications.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Pyrazole DerivativesEvaluated the cytotoxic effects on cancer cell linesShowed IC50 values indicating significant anticancer activity, particularly against breast cancer cells
Synthesis and Characterization of Novel AgrochemicalsDeveloped new formulations based on pyrazole structuresIdentified effective herbicidal activity with low toxicity to non-target species
Organic Electronics ApplicationsInvestigated the use of thiophene-pyrazole hybrids in photovoltaicsAchieved enhanced efficiency in solar cell prototypes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Cyano-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)Acetic Acid

  • Structural Difference : Thiophene substitution at the 3-position instead of 2-position.
  • Molecular Weight: 233.25 g/mol (C₁₀H₇N₃O₂S). Purity: ≥95% (Biosynth) .

2-[3-(4-Nitrophenyl)-1H-Pyrazol-1-yl]Ethanoic Acid (CAS 959582-09-3)

  • Structural Difference : Replaces thiophene with a 4-nitrophenyl group .
  • Impact: Electron-Withdrawing Nitro Group: Enhances acidity of the acetic acid moiety (pKa ~2.5–3.0). Molecular Weight: 247.21 g/mol (C₁₁H₉N₃O₄). Potential Applications: Nitrophenyl derivatives are often explored as enzyme inhibitors due to their electrophilic nature .

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide

  • Structural Difference : Acetamide instead of acetic acid; chloro substituents.
  • Impact :
    • Lipophilicity : Increased due to chlorophenyl and acetamide groups (logP ~2.8).
    • Bioavailability : Amide bonds may improve membrane permeability compared to carboxylic acids.
    • Synthesis : Prepared via nucleophilic substitution reactions .

2-(3-([1,1'-Biphenyl]-3-yl)-5-(Cyclopropylmethyl)-4-(4-Sulfamoylbenzyl)-1H-Pyrazol-1-yl)Thiazole-4-Carboxylic Acid (CAS 1964515-43-2)

  • Structural Difference : Incorporates a thiazole ring and bulky substituents (biphenyl, sulfamoylbenzyl).
  • Impact: Steric Effects: Bulky groups may hinder binding to flat active sites. Molecular Weight: 570.69 g/mol (C₃₀H₂₆N₄O₄S₂). Potential Use: Sulfamoyl groups are common in antimicrobial agents .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₀H₈N₃O₂S* ~233.25 Thiophen-2-yl, cyanomethyl High polarity (carboxylic acid)
2-(4-Cyano-3-Thiophen-3-yl Analog) C₁₀H₇N₃O₂S 233.25 Thiophen-3-yl, cyanomethyl Similar polarity, isomer effects
2-[3-(4-Nitrophenyl) Derivative C₁₁H₉N₃O₄ 247.21 4-Nitrophenyl Enhanced acidity, enzyme inhibition potential
2-Chloro-N-[Chlorophenyl Analog C₁₂H₉Cl₂N₃O 294.13 4-Chlorophenyl, chloroacetamide Increased lipophilicity

*Estimated based on analogs.

Physicochemical Properties

  • Acetic Acid vs. Amide Derivatives : Carboxylic acids (e.g., target compound) have higher aqueous solubility (logS ~-2.5) but lower cell permeability than amides (logS ~-3.0, logP ~2.5) .
  • Thiophene Position : Thiophen-2-yl derivatives may exhibit stronger aromatic interactions than 3-yl isomers in protein binding pockets .

Preparation Methods

Pyrazole Ring Construction with Thiophene Substitution

A common approach to synthesize 3-(thiophen-2-yl)-1H-pyrazoles involves the condensation of hydrazine derivatives with β-ketoesters or β-diketones bearing a thiophene substituent. For example, ethyl 3-oxo-3-(thiophen-2-yl)propanoate can be reacted with hydrazine hydrate to afford the pyrazole ring fused with the thiophene at the 3-position.

  • Reaction conditions: Reflux in ethanol or other suitable solvents with hydrazine hydrate.
  • Yield: Typically moderate to high yields (70-90%) depending on substrate purity and reaction time.

This method is supported by literature on pyrazole-thiophene derivatives synthesis, where the pyrazole ring is formed by cyclization of hydrazine with β-dicarbonyl compounds containing thiophene substituents.

Introduction of the Cyanomethyl Group at the 4-Position

The cyanomethyl substituent at the 4-position of the pyrazole ring can be introduced through nucleophilic substitution or alkylation reactions. One effective method is:

  • Alkylation of the pyrazole 4-position with a cyanomethyl halide (e.g., bromomethyl cyanide) or by reaction with malononitrile derivatives under basic conditions.
  • Typical reagents: Base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).
  • Conditions: Room temperature to mild heating (25-80°C) for several hours.
  • Outcome: Selective substitution at the 4-position to yield 4-(cyanomethyl)pyrazole derivatives.

This approach is consistent with procedures for cyanomethylation of pyrazoles found in heterocyclic synthesis literature.

Attachment of the Acetic Acid Moiety at the 1-Position

The acetic acid group linked to the pyrazole nitrogen can be introduced by:

Typical protocol involves:

  • Reacting the pyrazole intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the ester.
  • Subsequent hydrolysis of the ester under acidic or basic conditions to yield the free acetic acid.

This method is widely used in the preparation of pyrazole acetic acid derivatives and is supported by analogous syntheses of 2-(pyrazol-1-yl)acetic acids.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Expected Yield Notes
1 Cyclization to form pyrazole Hydrazine hydrate + β-ketoester with thiophene group, reflux in EtOH 70-90% Formation of 3-(thiophen-2-yl)-1H-pyrazole
2 Cyanomethylation at 4-position Cyanomethyl halide or malononitrile + base (K2CO3/NaH), DMF, 25-80°C 60-85% Selective alkylation at pyrazole C-4
3 N-alkylation with acetic acid Ethyl bromoacetate + base, followed by ester hydrolysis 70-90% Formation of 1-substituted pyrazole acetic acid

Detailed Research Findings and Notes

  • Vilsmeier-Haack Reaction: Although primarily used for formylation of pyrazole rings, this reaction can be a precursor step to introduce aldehyde groups that can be further transformed into cyanomethyl groups via cyanide addition or related chemistry.

  • Use of Hydrazonoyl Derivatives: Hydrazonoyl chlorides or related intermediates can be employed to construct pyrazole rings with various substituents, including thiophene, allowing for modular synthesis pathways.

  • Reflux Conditions and Solvent Choice: Ethanol and DMF are commonly used solvents in these reactions, with temperature control critical for optimizing yields and minimizing side products.

  • Purification: Products are generally purified by recrystallization or chromatographic techniques such as preparative HPLC to ensure high purity suitable for further applications.

  • Scalability: Industrial synthesis may adapt these methods with continuous flow reactors and automated systems to improve efficiency and reproducibility.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid?

Methodological Answer:
The synthesis can be approached via cyclocondensation of appropriately substituted precursors. For example:

  • Step 1: Prepare a pyrazole core by reacting a malonaldehyde derivative (e.g., 2-(thiophen-2-yl)malonaldehyde) with hydrazine derivatives under acidic conditions (e.g., acetic acid reflux) to form the 1H-pyrazole ring .
  • Step 2: Introduce the cyanomethyl group at the 4-position of the pyrazole via nucleophilic substitution or alkylation.
  • Step 3: Attach the acetic acid moiety through a coupling reaction, such as esterification followed by hydrolysis.
    Purification often involves reverse-phase chromatography or recrystallization, as demonstrated for structurally related compounds .

Basic: How can the purity and structural integrity of the compound be confirmed?

Methodological Answer:

  • Purity: Use HPLC-DAD with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to quantify impurities .
  • Structural Confirmation:
    • NMR: Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to verify connectivity, particularly for thiophene and pyrazole protons.
    • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular formula.
    • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction refined with SHELXL (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides bond lengths and angles .

Advanced: What strategies can address low yields in the cyclocondensation step during synthesis?

Methodological Answer:

  • Catalyst Optimization: Use Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., p-TsOH) to enhance reaction kinetics.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve solubility, while protic solvents (e.g., ethanol) can stabilize intermediates. Evidence from related pyrazole syntheses suggests acetic acid reflux achieves >70% yields .
  • Stoichiometry Adjustment: A 1.1:1 molar ratio of aldehyde to hydrazine derivative minimizes side reactions.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield via controlled heating .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Combine NMR with IR (to confirm functional groups like -CN and -COOH) and X-ray data. For example, a discrepancy in pyrazole ring proton shifts may arise from tautomerism; X-ray data can clarify the dominant tautomer .
  • Dynamic NMR Studies: Probe temperature-dependent spectral changes to identify dynamic processes (e.g., ring puckering in thiophene).
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .

Advanced: What computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Reactivity: Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
  • Binding Studies: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Structural analogs in and provide templates for docking pose validation .
  • MD Simulations: Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories.

Basic: What analytical techniques are suitable for assessing stability under different conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via:
    • HPLC: Track peak area reduction of the main compound.
    • TGA/DSC: Determine thermal decomposition profiles (e.g., onset temperature).
  • pH Stability: Incubate in buffers (pH 1–13) and analyze by LC-MS to identify hydrolysis products (e.g., cleavage of the acetic acid moiety) .

Advanced: How to optimize reaction conditions to minimize by-products?

Methodological Answer:

  • Design of Experiments (DoE): Use a factorial design to evaluate temperature, solvent, and catalyst effects. For example, a 23^3 factorial design can identify interactions between variables .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust conditions in real time.
  • By-Product Analysis: Isolate major by-products (e.g., via prep-HPLC) and characterize them structurally to deduce reaction pathways. Modify protecting groups (e.g., MIDA-boryl in ) to block undesired sites .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Refinement with SHELXL: Use high-resolution data (Rint_{int} < 0.05) to model disorder (e.g., thiophene ring orientation). Constraints (e.g., SIMU, DELU) refine anisotropic displacement parameters .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) using CrystalExplorer to explain packing motifs .
  • Twinned Data Handling: For challenging crystals, apply TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

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